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molecular formula C8H7N3O B1278753 2-Azido-1-phenylethanone CAS No. 1816-88-2

2-Azido-1-phenylethanone

Cat. No. B1278753
M. Wt: 161.16 g/mol
InChI Key: WRDIOBBSDOAUDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07759370B2

Procedure details

To a solution of 1-(4-(Octyloxy)-3-(trifluoromethyl)phenyl)ethanone (D1) (0.5 g, 1.0 equivalent) in CH2Cl2/MeOH (4:1, 10 mL) was added Bu4NBr3 (0.76 g, 1.0 equiv). The reaction mixture was stirred at room temperature for 3 hours. TLC (4:1, Hex/EtOAc), Rf=0.6. The solvent was removed in vacuo, and re-dissolved in DMF (10 mL). NaN3 (0.31 g, 3.0 equiv) was added to the reaction and the resulting mixture was then stirred at room temperature for 2 hrs. The solvent was removed in vacuo and the product was purified by silica gel column chromatography using the Combi-Flash system (Hex:EtOAc) to give the azido-acetophenone product. TLC (4:1, Hex/EtOAc), Rf=0.4. The residue was then dissolved in concentrated HCl (1.0 mL) and MeOH (20 mL). 10% Pd/C (100 mg) was added and the mixture stirred under an atmosphere of H2 (g) for 3 hours. The reaction mixture was then filtered and evaporated to dryness to give the title product as a yellow solid 98% (570 mg yield). TLC (4:1, Hex/EtOAc), Rf=0.6.
Name
1-(4-(Octyloxy)-3-(trifluoromethyl)phenyl)ethanone
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
CH2Cl2 MeOH
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.31 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:10]1[CH:15]=[CH:14][C:13]([C:16](=[O:18])[CH3:17])=[CH:12][C:11]=1C(F)(F)F)CCCCCCC.CCOC(C)=O.[N-:29]=[N+:30]=[N-:31].[Na+]>C(Cl)Cl.CO>[N:29]([CH2:17][C:16]([C:13]1[CH:14]=[CH:15][CH:10]=[CH:11][CH:12]=1)=[O:18])=[N+:30]=[N-:31] |f:2.3,4.5|

Inputs

Step One
Name
1-(4-(Octyloxy)-3-(trifluoromethyl)phenyl)ethanone
Quantity
0.5 g
Type
reactant
Smiles
C(CCCCCCC)OC1=C(C=C(C=C1)C(C)=O)C(F)(F)F
Name
CH2Cl2 MeOH
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Three
Name
Quantity
0.31 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
re-dissolved in DMF (10 mL)
STIRRING
Type
STIRRING
Details
the resulting mixture was then stirred at room temperature for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the product was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N(=[N+]=[N-])CC(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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